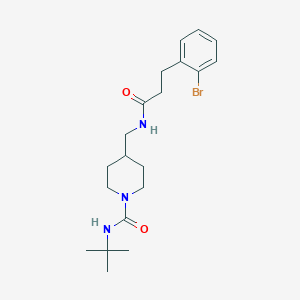

4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Description

4-((3-(2-Bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 2-bromophenyl-substituted propanamido side chain and a tert-butyl carboxamide group. This compound belongs to a class of small molecules designed for targeted interactions with biological receptors, particularly in neurological or enzyme-inhibition studies.

Propriétés

IUPAC Name |

4-[[3-(2-bromophenyl)propanoylamino]methyl]-N-tert-butylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BrN3O2/c1-20(2,3)23-19(26)24-12-10-15(11-13-24)14-22-18(25)9-8-16-6-4-5-7-17(16)21/h4-7,15H,8-14H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUAXDXEUJMJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine backbone with a tert-butyl group and a bromophenyl moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

The mechanism of action for 4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is likely multifaceted, involving interactions with specific receptors or enzymes. Preliminary studies suggest that the bromophenyl group enhances binding affinity to certain biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Anticancer Properties

Research indicates that compounds similar to 4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide exhibit significant anticancer activity. For instance, derivatives containing bromophenyl groups have shown effectiveness against various cancer cell lines, including HT29 (colon cancer) and TK-10 (renal cancer). The presence of the bromine atom is believed to enhance cytotoxicity by affecting cellular uptake and metabolic pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar amide compounds have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Case Studies

- Antitumor Activity in Cell Lines : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting effective growth inhibition. Specifically, compounds with bromophenyl substitutions demonstrated enhanced activity compared to their non-bromo counterparts .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of amide derivatives. Results showed that certain derivatives significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against various strains, indicating promising therapeutic potential for infections .

Data Summary Table

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.